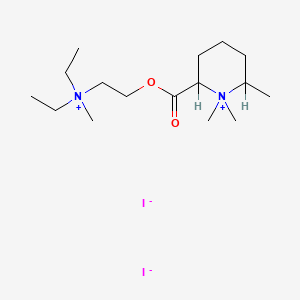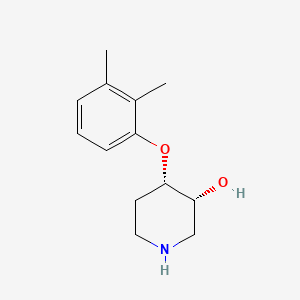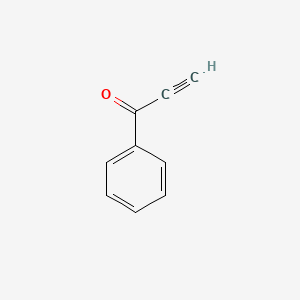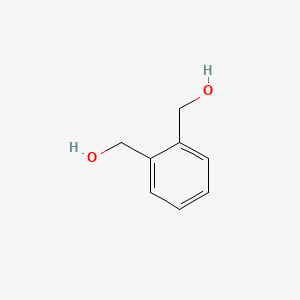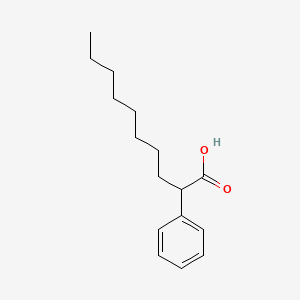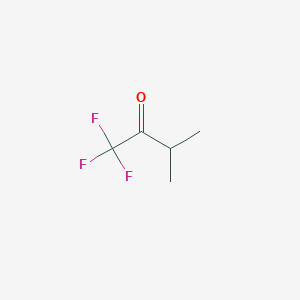
1,1,1-Trifluoro-3-methylbutan-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related fluorinated compounds involves complex reactions. For example, polyhalogenoallenes can be synthesized through dehydrohalogenation of hexafluoro-1-iodo-3-trifluoromethylbutane, highlighting the intricacies involved in introducing fluorine atoms into organic molecules and manipulating their structures for desired outcomes (Banks et al., 1969). Furthermore, the chlorination of trifluoro compounds like 1,1,1-trifluoro-2-methylbutane showcases the reactivity of such molecules under specific conditions, emphasizing the role of steric and electronic effects in their chemical behavior (Atto & Tedder, 1982).
Molecular Structure Analysis
The structure and vibrational assignment of related compounds, such as 1,1,1-trifluoro-2,4-pentanedione, have been thoroughly investigated using Density Functional Theory (DFT) calculations. These studies provide insights into the molecular geometry, stability of different isomers, and the impact of fluorination on molecular vibrations, offering a deeper understanding of how fluorine substitution influences the overall molecular structure (Zahedi-Tabrizi et al., 2006).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity patterns due to the presence of fluorine atoms. For instance, the study on the reactions of perfluoro-3-methylbut-1-ene under various conditions reveals the selective attack by different radicals and ions, demonstrating the compound's reactivity towards nucleophilic and free-radical mechanisms (Haszeldine et al., 1979). These reactions are crucial for understanding the chemical properties and potential applications of fluorinated organic molecules.
Physical Properties Analysis
The physical state and behavior of fluorinated compounds, such as 2-methylbutane-1,2,3,4-tetraol, have been studied to understand their phase transitions and behavior in different environmental conditions. These investigations shed light on the compound's phase state under varying temperature and humidity conditions, providing essential information for its potential applications in aerosol formation and atmospheric chemistry (Lessmeier et al., 2018).
Chemical Properties Analysis
The chemical properties of 1,1,1-Trifluoro-3-methylbutan-2-one and related fluorinated compounds are characterized by their unique reactivity, which is influenced by the electron-withdrawing effect of fluorine atoms. This effect plays a significant role in the compound's reactions with nucleophiles and electrophiles, impacting its synthesis, stability, and utility in organic chemistry. Studies on the reactions and synthesis of fluorinated compounds provide valuable insights into their chemical behavior and potential applications in various fields (Prakash et al., 2011).
Applications De Recherche Scientifique
Chlorination Processes
1,1,1-Trifluoro-2-methylbutane has been studied in the context of chlorination in both gas and solvent phases. This compound's trifluoromethyl group, known for its strong electron-attracting influence, surprisingly does not significantly retard chlorination at the 2-position. This behavior has been attributed to steric effects, particularly the release of steric compression associated with hydrogen atom abstraction from the 2-position (Atto & Tedder, 1982).
NMR Studies and Rotational Isomerism
NMR (Nuclear Magnetic Resonance) studies have been conducted on compounds like 1,1,1-trifluoroacetone and its derivatives, including 1,1,1-trifluoro-3-methylbutan-2-one. These studies focus on solvent effects on NMR parameters, such as proton and fluorine chemical shifts. These parameters provide valuable structural information, particularly in understanding the stable conformers of these molecules and their interconversion thermodynamics (Shapiro, Lin, & Johnston, 1973).
Novel Synthesis Approaches
There has been significant research into novel synthesis methods involving this compound. For example, the compound has been used in the synthesis of 1-aryl-1-trifluoromethylallenes, highlighting its utility in creating complex organic structures (Han et al., 2006).
Cyclization Reactions
The compound has been involved in studies exploring the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. These studies highlight the peculiarities of three-component cyclization into hexahydroimidazo[1,2-a]pyridin-5-ones, a process that proceeds under mild conditions (Goryaeva et al., 2020).
Radical Addition to Unsaturated Systems
Research has also been conducted on the photochemical reactions of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene, a compound related to this compound. This research contributes to understanding the behavior of free radicals in chemical reactions, particularly in the context of radical addition to unsaturated systems (Gregory, Haszeldine, & Tipping, 1971).
Far Ultra-Violet Spectra Analysis
The far ultra-violet spectra of various compounds, including 1,1,1-trifluoro-2-iodoethane, have been analyzed to understand their spectral properties and the effect of fluorine substitution on these properties. This research is crucial in fields like spectroscopy and physical chemistry (Boschi & Salahub, 1972).
Synthesis of Trifluoromethylated Furan Derivatives
1,1,1-Trifluoro-4-arylbutan-2,4-diones have been used in reactions with tert-butyl isocyanide to produce fluorinated aminoketenimines, which further undergo reactions to create trifluoromethylated furan derivatives. This highlights the compound's utility in organic synthesis and the creation of novel chemical structures (Mosslemin et al., 2004).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-3(2)4(9)5(6,7)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCCAFQWEKMQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285753 | |
| Record name | 1,1,1-trifluoro-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
382-03-6 | |
| Record name | 1,1,1-Trifluoro-3-methyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 382-03-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoro-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6R,7R)-7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213506.png)
